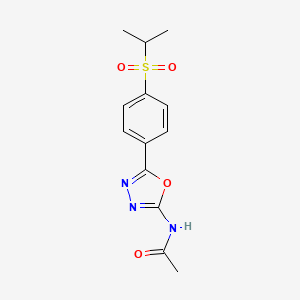

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide, commonly known as ISA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmaceutical agent. ISA belongs to the class of oxadiazole compounds, which have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. In

Aplicaciones Científicas De Investigación

Dihydrofolate Reductase (DHFR) Inhibitors

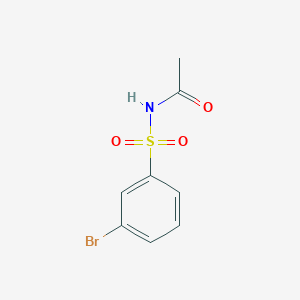

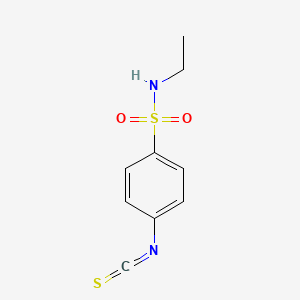

Sulfonamide derivatives conjugated with acetamide fragments exhibit antimicrobial and anticancer activities. The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Antimicrobial Activity

Many of the synthesized compounds showed significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Some of these synthesized compounds are active as antibacterial and antifungal agents .

Anticancer Activity

Sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity. The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Analgesic Activity

N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a derivative of the compound, exhibited good analgesic activity as comparable or superior than paracetamol .

Antiviral Activity

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties .

Anti-inflammatory Activity

Indole derivatives have been reported to possess anti-inflammatory properties .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic properties .

Mecanismo De Acción

Target of Action

The compound, also known as N-{5-[4-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

This compound interacts with its target, DHFR, by inhibiting its activity . The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth. This makes the compound potentially useful in antimicrobial and anticancer therapies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. This, in turn, affects DNA synthesis and cell growth, leading to potential antimicrobial and anticancer effects .

Pharmacokinetics

Similar compounds have been found to exhibit significant activity against certain cancer cell lines

Result of Action

The inhibition of DHFR by this compound leads to a disruption in the tetrahydrofolate synthesis pathway, affecting DNA synthesis and cell growth . This can result in the death of rapidly dividing cells, such as cancer cells or microbes, making the compound potentially useful in antimicrobial and anticancer therapies .

Propiedades

IUPAC Name |

N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-8(2)21(18,19)11-6-4-10(5-7-11)12-15-16-13(20-12)14-9(3)17/h4-8H,1-3H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBRTGHOGSBWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)